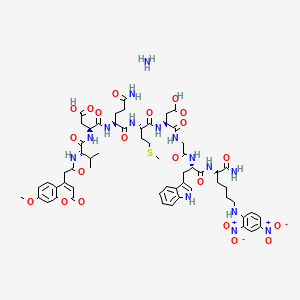

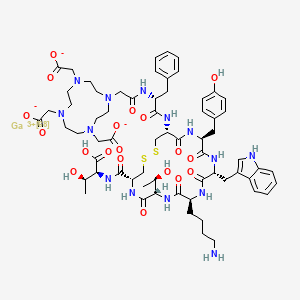

Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) est un substrat peptidique synthétique utilisé dans diverses analyses biochimiques. Ce composé est particulièrement utile dans l'étude de l'activité des protéases, où il sert de substrat fluorogène. Lors du clivage par des protéases spécifiques, il libère un signal fluorescent qui peut être mesuré quantitativement. Cette propriété le rend précieux dans la recherche impliquant la cinétique enzymatique et le criblage des inhibiteurs.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) implique la synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement par une série d'étapes de couplage et de déprotection. Les réactions de couplage utilisent généralement des réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Les étapes de déprotection impliquent souvent l'utilisation d'acide trifluoroacétique (TFA) pour éliminer les groupes protecteurs des acides aminés.

Méthodes de production industrielle

En milieu industriel, la production de Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) suit une approche SPPS similaire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et la reproductibilité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) afin de garantir une pureté et une qualité élevées.

Analyse Des Réactions Chimiques

Types de réactions

Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) subit principalement des réactions de clivage enzymatique. Ces réactions sont catalysées par des protéases spécifiques qui reconnaissent et clivent la liaison peptidique dans le substrat.

Réactifs et conditions courants

Les réactions de clivage enzymatique ont généralement lieu dans des solutions aqueuses tamponnées à un pH physiologique. Les tampons courants comprennent le tampon phosphate salin (PBS) et le Tris-HCl. Les réactions sont souvent effectuées à des températures allant de 25°C à 37°C pour imiter les conditions physiologiques.

Principaux produits formés

Lors du clivage par les protéases, Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) libère une fraction fluorescente, qui peut être détectée et quantifiée à l'aide de la spectroscopie de fluorescence. Les principaux produits formés sont les fragments peptidiques clivés et le signal fluorescent.

Applications De Recherche Scientifique

Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) a une large gamme d'applications en recherche scientifique:

Chimie: Utilisé dans l'étude de la cinétique enzymatique et le développement d'inhibiteurs enzymatiques.

Biologie: Employé dans des analyses pour surveiller l'activité des protéases dans divers échantillons biologiques.

Médecine: Utilisé dans la découverte et le développement de médicaments, en particulier dans le criblage des inhibiteurs de protéases.

Industrie: Appliqué dans les processus de contrôle qualité pour garantir l'activité des enzymes protéases dans les applications industrielles.

Mécanisme d'action

Le mécanisme d'action de Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) implique sa reconnaissance et son clivage par des protéases spécifiques. Le substrat peptidique est conçu pour s'adapter au site actif de la protéase, où l'enzyme catalyse l'hydrolyse de la liaison peptidique. Ce clivage libère une fraction fluorescente, qui peut être détectée et mesurée. L'intensité du signal de fluorescence est corrélée à l'activité de la protéase, ce qui permet une analyse quantitative.

Mécanisme D'action

The mechanism of action of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) involves its recognition and cleavage by specific proteases. The peptide substrate is designed to fit into the active site of the protease, where the enzyme catalyzes the hydrolysis of the peptide bond. This cleavage releases a fluorescent moiety, which can be detected and measured. The intensity of the fluorescence signal correlates with the protease activity, allowing for quantitative analysis.

Comparaison Avec Des Composés Similaires

Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) peut être comparé à d'autres substrats peptidiques fluorogènes tels que:

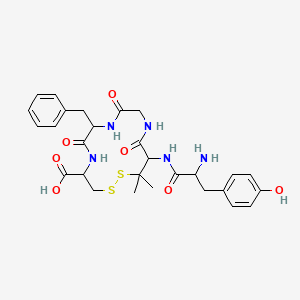

Mca-YVADAP-K(Dnp)-OH: Un substrat pour la caspase-1 et l'enzyme de conversion de l'angiotensine 2 (ACE2).

Ac-DMQD-AMC: Un substrat fluorogène pour la caspase-3.

Ac-DEVD-AMC: Un substrat spécifiquement clivé par la caspase-3.

L'unicité de Mca-VDQMDGW-K(Dnp)-NH2 (sel d'ammonium) réside dans sa séquence spécifique et la fraction fluorescente qu'il libère lors du clivage. Cette spécificité le rend adapté à l'étude de protéases particulières et de leurs inhibiteurs.

Propriétés

Formule moléculaire |

C60H77N15O21S |

|---|---|

Poids moléculaire |

1376.4 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid;azane |

InChI |

InChI=1S/C60H74N14O21S.H3N/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93;/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81);1H3/t39-,40-,41-,42-,43-,44-,53-;/m0./s1 |

Clé InChI |

VHJIOOCCKGODAJ-SKVYSOQNSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |

SMILES canonique |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785816.png)

![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)

![7-[(6-Carbamimidoyl-1H-indazole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785843.png)

![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2R,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10785867.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)

![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)